N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3,5-dimethylphenyl and 4-methoxyphenyl groups can be done via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the imidazo[1,2-a]pyrimidine ring or the aromatic substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazo[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Phenyl-substituted imidazoles: Compounds with phenyl groups attached to imidazole rings, which may exhibit comparable properties.
Uniqueness
N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both 3,5-dimethylphenyl and 4-methoxyphenyl groups may confer distinct properties compared to other imidazo[1,2-a]pyrimidine derivatives.
Properties
Molecular Formula |
C21H20N4O |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C21H20N4O/c1-14-11-15(2)13-17(12-14)23-20-19(16-5-7-18(26-3)8-6-16)24-21-22-9-4-10-25(20)21/h4-13,23H,1-3H3 |
InChI Key |
VKAQOTHCRLVXGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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